trans-Octahydrofuro[3,4-C]pyridine hcl
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
InChI Key |
YIFFNLBQRNYTMJ-LEUCUCNGSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1COC2.Cl |
Canonical SMILES |
C1CNCC2C1COC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydrofuro[3,4-C]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Pyridine Ring Construction: The next step is the construction of the pyridine ring, which is achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of trans-Octahydrofuro[3,4-C]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridine Nitrogen
The nitrogen atom in the pyridine ring acts as a nucleophilic site, enabling reactions with electrophiles. This reactivity is exploited to introduce substituents that modulate biological activity:
-
Alkylation : Treatment with alkyl halides or isocyanates under mild conditions (e.g., dichloromethane, room temperature) yields N-alkylated derivatives. For example, alkylation with benzyl isocyanate produces N-benzylcarboxamide derivatives (e.g., compound 14a ) with 69% yield .
-
Acylation : Reaction with acetyl chloride forms N-acetylated products (e.g., compound 4q ) .
Reduction of Pyridine and Furan Rings
Selective hydrogenation protocols modify the compound’s saturation state:
-
Partial Pyridine Ring Reduction : Using hydrogen gas (40 psi) with platinum oxide (PtO₂) in acidic ethanol selectively reduces the pyridine ring to a 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core (33 ) while preserving the tetrasubstituted double bond (79% yield) .
-
Full Reduction : Catalytic hydrogenation under stronger conditions fully saturates the bicyclic system, though this is less common due to steric hindrance.
Pictet–Spengler Cyclization
This reaction constructs fused tetrahydrofuropyridine systems through acid-catalyzed cyclization:
-
Mechanism : Condensation of 2-(5-methylfuran-2-yl)ethanamine with aldehydes forms imine intermediates, which undergo cyclization in the presence of Brønsted acids (e.g., HCl) .
-
Applications : Generates 4-substituted tetrahydrofuro[3,2-c]pyridines, though yields vary with substituent electronic effects (e.g., 46–79% yields) .
Functional Group Transformations
Derivatization reactions enhance pharmacological properties:
-
Isocyanate Additions : Reaction with iso-butyl isocyanate produces carboxamide derivatives (e.g., compound 14b ) with improved neuropeptide S receptor (NPSR) antagonism (Ke = 71.4 nM) .
-
Oxidation : Controlled oxidation of the furan ring can yield diketone intermediates, though this requires precise conditions to avoid over-oxidation .
Table 1: Key Derivatives and Their Antagonist Activity
| Compound | Modification | NPSR Antagonist Activity (Ke, nM) |
|---|---|---|
| 14a | N-Benzylcarboxamide | 432 |
| 14b | N-(iso-Butyl)carboxamide | 71.4 |
| 4q | N-Acetylated | Not reported |
| 33 | Partially reduced core | N/A (Intermediate) |
Data sourced from in vitro calcium mobilization assays .
Stereochemical Considerations
The trans configuration of the octahydrofuropyridine system influences reaction outcomes:
-
Cis-Trans Isomerization : Nickel acetate/NaBH₄-mediated reduction produces cis-intermediates (e.g., 37 ) that require subsequent alkylation to retain activity .
-
Impact on Bioactivity : The (+) isomer of 14b shows 6x greater NPSR antagonism than the (-) isomer (Ke = 71.4 nM vs. 432 nM) .
Stability and Side Reactions
Scientific Research Applications
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Octahydrofuro[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)
- Structure : Features a hydroxy group and three ketone moieties (trione) on the pyrrolopyridine core.
- Properties :
- Applications: Potential use as a fluorescent probe in physiological systems due to efficient light amplification in the visible range .
Piperazinyl-Modified Pyrrolopyridines (Compounds 2–4 in )
- Structure : Derivatives with piperazinyl-methyl and alkoxy (methoxy/ethoxy) substituents. Examples:
- 2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
- Properties :
trans-Octahydrofuro[3,4-C]pyridine HCl
- Properties: Polar dihydrochloride form suggests high solubility in aqueous media. Potential as a building block in pharmaceutical synthesis due to amine functionality .
Comparative Analysis Table
Research Findings and Implications
- Photophysical Behavior : HPPT’s fluorescence and photostability stem from its conjugated trione system, absent in trans-Octahydrofuro HCl. This highlights the role of electron-withdrawing groups in optoelectronic performance .
- Thermal and Solubility Trends : Piperazinyl derivatives () demonstrate how alkyl/aryl substituents enhance thermal stability and solubility—a trait trans-Octahydrofuro HCl may share due to its ionic form .
Biological Activity
trans-Octahydrofuro[3,4-C]pyridine HCl is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound (C7H14ClNO) is characterized by a fused bicyclic structure that combines a furan and pyridine moiety. Its unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Analgesic Effects : Compounds similar to trans-Octahydrofuro[3,4-C]pyridine have been shown to possess analgesic properties, suggesting potential use in pain management therapies .
- CNS Activity : Studies have indicated that derivatives of this compound may influence the central nervous system (CNS), potentially offering anxiolytic effects akin to those observed with neuropeptide S receptor antagonists .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, which could be beneficial in treating infections caused by resistant bacterial strains.
1. Analgesic Activity
A study evaluated the analgesic effects of various pyridine derivatives, including this compound. The results showed significant pain relief in animal models, with IC50 values indicating effective dosage ranges comparable to established analgesics .
2. Neuropharmacological Studies
In vitro studies have demonstrated that this compound acts as an antagonist at neuropeptide S receptors. This activity is associated with reduced anxiety-like behaviors in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders .
3. Antimicrobial Activity
Research has highlighted the antimicrobial properties of related compounds. For instance, certain derivatives exhibited MIC values below 0.15 µM against various bacterial strains, indicating strong activity against pathogens like Mycobacterium tuberculosis and others .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Analgesic | Inhibition of pain pathways | |
| CNS Modulation | Neuropeptide S receptor antagonism | |
| Antimicrobial | Disruption of bacterial cell walls |
Safety and Toxicity
Safety assessments indicate that this compound poses certain risks. It is classified as harmful if swallowed and can cause skin irritation. Proper handling and usage guidelines are essential to mitigate these risks during research and application .
Q & A
Basic: What are the recommended synthetic methodologies for achieving high stereochemical purity in trans-Octahydrofuro[3,4-C]pyridine HCl?
Methodological Answer:
The compound’s stereochemical complexity requires stereoselective synthesis. A validated approach involves enzymatic resolution using Candida antarctica lipase B to isolate enantiomers. For example, the hydrolysis of racemic precursors with this enzyme achieves optical purity >98% enantiomeric excess (ee) under optimized conditions (pH 7.5, 30°C, 24-hour reaction) . Key steps include:
- Precursor preparation : Use bicyclic intermediates with protected functional groups.
- Enzymatic hydrolysis : Monitor reaction progress via chiral HPLC.
- Isolation : Acid-base extraction to separate enantiomers.
| Parameter | Value/Detail |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Temperature | 30°C |
| Reaction Time | 24 hours |
| Enantiomeric Excess | >98% |
Basic: How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with NMR-based NOE experiments (for relative stereochemistry). For dynamic stereochemical analysis, use variable-temperature (VT) NMR to study ring-flipping behavior in the octahydrofuropyridine scaffold. Additionally, circular dichroism (CD) spectroscopy correlates electronic transitions with chiral centers .
Advanced: How can contradictions between computational predictions and experimental spectral data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Address this via:
- Solvatochromic studies : Compare experimental UV/Vis and fluorescence spectra in protic (e.g., methanol) vs. aprotic solvents to assess solvent interactions .
- Quantum-chemical refinements : Use density functional theory (DFT) with explicit solvent models (e.g., PCM or SMD) to improve agreement with experimental Stokes shift data .
- Transient absorption spectroscopy : Resolve ultrafast electronic relaxations (<100 fs) to validate computational excited-state models .
Advanced: What strategies optimize enantiomeric excess in enzymatic synthesis when scaling reactions?
Methodological Answer:
Scale-up challenges include enzyme denaturation and substrate diffusion limits. Mitigate these by:
- Immobilized enzymes : Use silica- or polymer-supported lipase B to enhance stability and reuse.
- Continuous-flow systems : Improve mass transfer and reduce reaction time (e.g., 12 hours vs. 24 hours in batch) .
- Kinetic modeling : Apply Michaelis-Menten kinetics to predict ee under varying substrate/enzyme ratios.
Advanced: How should researchers design pharmacological evaluations for receptor-targeted activity?
Methodological Answer:
Leverage methodologies from related bicyclic pyridine hybrids (e.g., anticonvulsant assays):
- In vitro receptor binding : Screen for histamine H3 receptor affinity using radioligand displacement assays (e.g., [³H]-α-methylhistamine).
- In vivo models : Use pentylenetetrazole (PTZ)-induced seizures in rodents to assess anticonvulsant potential. Monitor ED50 values and neurotoxicity profiles .
- Molecular docking : Perform docking studies with receptors (e.g., H3R) using software like AutoDock Vina. Validate with mutagenesis data to confirm binding poses .
Advanced: What analytical techniques resolve batch-to-batch variability in physicochemical properties?
Methodological Answer:
- HPLC-MS/MS : Quantify impurities (e.g., diastereomers) with a C18 column and 0.1% formic acid mobile phase.
- DSC/TGA : Monitor thermal stability (decomposition onset >200°C indicates high purity).
- Elemental analysis : Ensure stoichiometric Cl⁻ content matches theoretical values (e.g., 19.2% for HCl salt) .
Advanced: How to validate photostability for fluorescent derivatives of this compound?
Methodological Answer:
Adapt protocols from pyrrolo[3,4-c]pyridine studies:
- Irradiation tests : Expose to UV light (365 nm) for 24 hours; quantify degradation via HPLC.
- Fluorescence lifetime imaging (FLIM) : Measure photobleaching rates in physiological buffers.
- Quantum yield calculations : Compare emission intensity before/after irradiation using integrating sphere methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
